Ethyl 2,2-dimethylbut-3-enoate

Catalog No.
S1535148
CAS No.
58544-20-0
M.F
C8H14O2
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2,2-dimethylbut-3-enoate

CAS Number

58544-20-0

Product Name

Ethyl 2,2-dimethylbut-3-enoate

IUPAC Name

ethyl 2,2-dimethylbut-3-enoate

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1-5-8(3,4)7(9)10-6-2/h5H,1,6H2,2-4H3

InChI Key

QXPBUEMBEQQXKU-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)(C)C=C

Synonyms

Ethyl 2,2-Dimethyl-3-butenoate; NSC 402036

Canonical SMILES

CCOC(=O)C(C)(C)C=C

The exact mass of the compound Ethyl 2,2-dimethylbut-3-enoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402036. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Organic Synthesis

    The presence of the ester and alkene functional groups suggests potential applications in organic synthesis as a reactant or intermediate. Ethyl 2,2-dimethylbut-3-enoate could be used in reactions like Diels-Alder cycloadditions or conjugate additions to form more complex molecules .

  • Material Science

    Esters with unsaturated carbon chains can be used as building blocks in the synthesis of polymers. Research could explore the use of Ethyl 2,2-dimethylbut-3-enoate in the development of novel polymers with specific properties.

  • Medicinal Chemistry

    While there's no current research available on Ethyl 2,2-dimethylbut-3-enoate itself, structurally similar molecules with ester and alkene groups have been explored for their biological activity . Further research could investigate Ethyl 2,2-dimethylbut-3-enoate for potential medicinal properties.

Ethyl 2,2-dimethylbut-3-enoate is an organic compound with the molecular formula C8H14O2C_8H_{14}O_2. It is characterized by the presence of a vinyl group and an ester functional group. This compound is typically a colorless liquid with a fruity odor, making it useful in various applications, particularly in flavor and fragrance industries. Its structure features a branched alkyl chain, which contributes to its unique properties compared to linear esters.

Due to its functional groups:

  • Esterification: It can react with alcohols to form new esters.
  • Allylic Substitution: The presence of the double bond allows for reactions such as electrophilic addition, where nucleophiles can attack the double bond.
  • Polymerization: Under certain conditions, it can undergo polymerization to form larger molecules.

These reactions highlight its versatility in synthetic organic chemistry and industrial applications .

Ethyl 2,2-dimethylbut-3-enoate can be synthesized through various methods:

  • Esterification Reaction: The reaction between 2,2-dimethylbut-3-enoic acid and ethanol in the presence of an acid catalyst.
    2 2 Dimethylbut 3 enoic acid+EthanolAcid CatalystEthyl 2 2 dimethylbut 3 enoate+Water\text{2 2 Dimethylbut 3 enoic acid}+\text{Ethanol}\xrightarrow{\text{Acid Catalyst}}\text{Ethyl 2 2 dimethylbut 3 enoate}+\text{Water}
  • Alkylation: The alkylation of suitable enolate precursors with electrophiles can also yield this compound.

These methods are commonly employed in laboratory settings and industrial applications for the production of ethyl 2,2-dimethylbut-3-enoate .

Ethyl 2,2-dimethylbut-3-enoate finds applications in various fields:

  • Flavoring Agents: Its fruity aroma makes it suitable for use in food flavorings and fragrances.
  • Chemical Intermediates: It serves as a precursor in the synthesis of other organic compounds.
  • Pharmaceuticals: Potential uses in drug formulations due to its biological activity.

These applications underscore its importance in both consumer products and industrial chemistry .

Ethyl 2,2-dimethylbut-3-enoate shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Ethyl 3-methylbutanoateC8H16O2Linear structure; used as a flavoring agent.
Ethyl 4-methylpentanoateC9H18O2Higher molecular weight; different flavor profile.
Methyl 4-(2-formylphenoxy)but-2-enoateC12H14O3Contains an aromatic group; used in pharmaceuticals.

Uniqueness

Ethyl 2,2-dimethylbut-3-enoate stands out due to its branched structure and dual functionality as both an ester and an alkene. This unique combination allows for diverse chemical reactivity not commonly found in linear esters or alkenes alone. Its specific odor profile also differentiates it from other similar compounds used in flavoring and fragrance applications .

XLogP3

2.2

Other CAS

58544-20-0

Dates

Last modified: 07-17-2023

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